molecular formula C17H23NO5 B175007 (4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester CAS No. 101669-73-2

(4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester

Cat. No.: B175007
CAS No.: 101669-73-2
M. Wt: 321.4 g/mol
InChI Key: QRKZVTSVPKOTEG-ZDUSSCGKSA-N
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Description

(4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester is a complex organic compound often utilized in synthetic chemistry. This compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The presence of the Boc group makes this compound particularly useful in peptide synthesis and other organic transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester typically involves multiple steps:

    Starting Materials: The synthesis begins with the appropriate amino acid derivative, which is then protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Ester: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.

    Oxidation: The next step involves the oxidation of the intermediate to introduce the keto group, often using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of protective groups like Boc is crucial in large-scale synthesis to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the keto group.

    Reduction: Reduction reactions can target the keto group, converting it to an alcohol.

    Substitution: The ester and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Products include carboxylic acids or further oxidized ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

(4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester is widely used in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the field of peptide synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds, especially those involving peptide drugs.

    Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing it from reacting prematurely. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the subsequent reactions the compound undergoes.

Comparison with Similar Compounds

Similar Compounds

    (4S)-3-Oxo-4-(methoxycarbonylamino)-5-phenylpentanoic acid methyl ester: Similar structure but with a methoxycarbonyl protecting group.

    (4S)-3-Oxo-4-(benzyloxycarbonylamino)-5-phenylpentanoic acid methyl ester: Uses a benzyloxycarbonyl protecting group.

Uniqueness

The tert-butyloxycarbonyl group in (4S)-3-Oxo-4-(tert-butyloxycarbonylamino)-5-phenylpentanoic acid methyl ester provides unique stability and ease of removal under mild acidic conditions, making it particularly useful in multi-step organic syntheses where selective protection and deprotection are required.

This compound’s versatility and stability make it a valuable tool in synthetic organic chemistry, particularly in the synthesis of peptides and other complex molecules.

Properties

IUPAC Name

methyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-5-phenylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-13(14(19)11-15(20)22-4)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKZVTSVPKOTEG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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